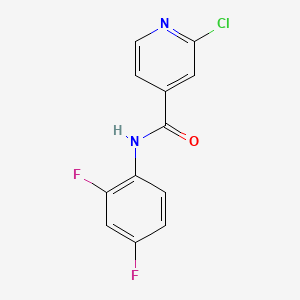
WP PEI (WEAK ANION EXCHANGER)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WP PEI (WEAK ANION EXCHANGER) is a type of ion exchange resin that is used to remove anions from solutions. It is characterized by its weakly basic functional groups, which can exchange anions in a reversible manner. This compound is widely used in various fields, including water treatment, chemical processing, and pharmaceuticals, due to its ability to selectively remove anions from complex mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of WP PEI (WEAK ANION EXCHANGER) typically involves the polymerization of ethyleneimine with a crosslinking agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of a stable polymer network. The polymer is then functionalized with weakly basic groups, such as primary, secondary, or tertiary amines .
Industrial Production Methods
In industrial settings, the production of WP PEI (WEAK ANION EXCHANGER) involves large-scale polymerization reactors where ethyleneimine and crosslinking agents are mixed under controlled conditions. The resulting polymer is then processed to introduce the weakly basic functional groups. This process may include steps such as washing, drying, and sieving to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
WP PEI (WEAK ANION EXCHANGER) primarily undergoes ion exchange reactions, where anions in the solution are exchanged with the anions attached to the resin. These reactions are influenced by the pH of the solution, the nature of the anions, and the presence of competing ions .
Common Reagents and Conditions
Common reagents used in these reactions include various anionic species such as chloride, sulfate, and phosphate ions. The conditions for these reactions typically involve maintaining a neutral to slightly basic pH to ensure the optimal performance of the weakly basic functional groups .
Major Products Formed
The major products formed from these reactions are the exchanged anions, which are released into the solution as the target anions are captured by the resin. This process is reversible, allowing the resin to be regenerated and reused multiple times .
Scientific Research Applications
WP PEI (WEAK ANION EXCHANGER) has a wide range of applications in scientific research:
Chemistry: It is used in ion exchange chromatography to separate and purify anionic compounds from complex mixtures.
Biology: It is employed in the purification of nucleic acids and proteins by removing anionic contaminants.
Medicine: It is used in drug delivery systems to control the release of anionic drugs.
Industry: It is utilized in water treatment processes to remove anionic pollutants from wastewater.
Mechanism of Action
The mechanism of action of WP PEI (WEAK ANION EXCHANGER) involves the interaction of its weakly basic functional groups with anions in the solution. The nitrogen atoms in the amine groups have a free electron pair, allowing them to act as Lewis bases and form reversible bonds with anions. This ion exchange process is driven by the concentration gradient of the anions and the affinity of the resin for specific anions .
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethyl-cellulose (DEAE-cellulose): Another weak anion exchanger used in protein purification.
Polyethyleneimine-modified biochar: Used for enhanced phosphate adsorption.
Strong anion exchangers: Such as quaternary ammonium resins, which have a higher affinity for anions but are less selective.
Uniqueness
WP PEI (WEAK ANION EXCHANGER) is unique due to its ability to selectively remove anions from complex mixtures while maintaining a high capacity for ion exchange. Its weakly basic functional groups provide a balance between selectivity and capacity, making it suitable for a wide range of applications .
Properties
CAS No. |
126850-07-5 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)
![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)


